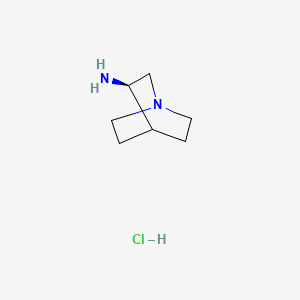

(R)-quinuclidin-3-amine hydrochloride

Beschreibung

BenchChem offers high-quality (R)-quinuclidin-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-quinuclidin-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAKFKRESWHJHB-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669537 | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123536-14-1, 137661-31-5 | |

| Record name | (R)-(+)-3-Aminoquinuclidine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123536-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-amine, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137661-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-quinuclidin-3-amine hydrochloride CAS number and molecular weight

An In-depth Technical Guide to (R)-quinuclidin-3-amine hydrochloride: Synthesis, Properties, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (R)-quinuclidin-3-amine hydrochloride, a pivotal chiral building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis strategies, analytical methodologies for enantiomeric purity assessment, and its critical role in the development of significant therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this high-value intermediate.

Core Compound Identification and Physicochemical Properties

(R)-quinuclidin-3-amine hydrochloride, systematically named (3R)-1-azabicyclo[2.2.2]octan-3-amine hydrochloride, is a chiral amine salt. The rigid, bicyclic quinuclidine scaffold imparts unique conformational constraints and steric properties, making it an invaluable synthon for creating molecules with high affinity and selectivity for various biological targets.[1] Its chirality at the C3 position is fundamental to the stereospecific interactions required for the efficacy of the active pharmaceutical ingredients (APIs) derived from it.

Key Identifiers and Molecular Data

The essential identification and quantitative data for (R)-quinuclidin-3-amine hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 137661-31-5 | [1][2] |

| Molecular Formula | C₇H₁₅ClN₂ | [1][2] |

| Molecular Weight | 162.66 g/mol | [1][2] |

| IUPAC Name | (3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | [2] |

| Canonical SMILES | C1CN2CCC1N.Cl | [2] |

| InChI Key | KHAKFKRESWHJHB-FJXQXJEOSA-N | [2] |

| Physical Form | Crystalline Powder | [3] |

| Melting Point | 315°C (for the dihydrochloride salt) | [3] |

| Boiling Point | ~165.9 °C at 760 mmHg | [1] |

Strategic Synthesis and Enantiomeric Control

The synthesis of enantiomerically pure (R)-quinuclidin-3-amine is non-trivial and represents a critical step in the overall manufacturing process of related APIs. The primary precursor is 3-quinuclidinone, which can be synthesized via a Dieckmann condensation of N-substituted piperidine derivatives.[4][5] From this prochiral ketone, two principal strategies are employed to achieve the desired (R)-enantiomer: asymmetric synthesis and chiral resolution .

Causality in Synthesis Strategy Selection

-

Asymmetric Synthesis: This is often the preferred industrial route as it avoids the loss of 50% of the material inherent in resolving a racemate. It involves the direct conversion of the prochiral ketone to the chiral product using a stereoselective catalyst or enzyme. This approach is more atom-economical and can be more cost-effective at scale, provided an efficient catalytic system is available.

-

Chiral Resolution: This classical method involves separating a racemic mixture. While less efficient in terms of theoretical yield, it can be simpler to develop and implement, especially at a smaller scale. The choice of resolving agent is critical and must form diastereomeric salts with differing solubilities to allow for separation by crystallization.

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations starting from the common precursor, 3-quinuclidinone.

Caption: Synthetic routes to (R)-quinuclidin-3-amine HCl.

Experimental Protocol: Asymmetric Biocatalytic Reduction

This protocol describes a highly selective method for producing the precursor, (R)-3-quinuclidinol, using a recombinant enzyme system.[6]

Objective: To synthesize (R)-3-quinuclidinol from 3-quinuclidinone with high enantiomeric excess (>99%) using a 3-quinuclidinone reductase.

Materials:

-

3-Quinuclidinone hydrochloride

-

E. coli cells co-expressing 3-quinuclidinone reductase and glucose dehydrogenase (for cofactor regeneration)

-

Glucose

-

NADP+ (catalytic amount)

-

Phosphate buffer (pH 7.0)

-

Appropriate bioreactor/fermenter

Methodology:

-

Biocatalyst Preparation: Cultivate the recombinant E. coli cells under optimal conditions to express both the reductase and glucose dehydrogenase enzymes. Harvest the cells via centrifugation.

-

Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered solution containing glucose. Add the harvested cell paste, a catalytic amount of NADP+, and the 3-quinuclidinone substrate.

-

Causality (Enzyme Selection): The 3-quinuclidinone reductase from Rhodotorula rubra is chosen for its high stereoselectivity, specifically reducing the ketone to the (R)-alcohol.[6][7] The coupled glucose dehydrogenase is essential for regenerating the NADPH cofactor consumed by the reductase, making the process efficient and requiring only a catalytic amount of the expensive cofactor.

-

Reaction Execution: Maintain the reaction at a constant temperature (e.g., 30-37°C) and pH. Monitor the conversion of the substrate to the product using an appropriate analytical method (e.g., GC or HPLC).

-

Work-up and Isolation: Once the reaction is complete, separate the biomass (cells) by centrifugation or filtration. Extract the aqueous phase with an organic solvent (e.g., chloroform, ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-3-quinuclidinol.

-

Purification: Purify the crude product by crystallization or column chromatography to obtain high-purity (R)-3-quinuclidinol.

-

Conversion to Amine: The resulting (R)-3-quinuclidinol can be converted to (R)-quinuclidin-3-amine through standard organic transformations, such as a Mitsunobu reaction with an azide source followed by reduction.

Application as a Chiral Building Block in Pharmaceuticals

(R)-quinuclidin-3-amine and its direct precursor, (R)-3-quinuclidinol, are not merely intermediates but are foundational chiral building blocks.[8] The rigid quinuclidine scaffold correctly orients the functional groups necessary for potent and selective interaction with biological targets, such as G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

The diagram below illustrates how this core structure is incorporated into several marketed drugs.

Caption: Role as a core scaffold in key pharmaceuticals.

The (R)-stereochemistry is crucial. For example, in serotonin receptor ligands, the (R)-enantiomer of certain N-(quinuclidin-3-yl) derivatives can act as a potent 5-HT₃ receptor antagonist, while the (S)-enantiomer displays different activity, such as 5-HT₄ receptor agonism.[9] This highlights the necessity of stringent enantiomeric purity control.

Analytical Workflow: Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric excess (e.e.) of the chiral intermediate is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method. Since the amine and its alcohol precursor lack a strong chromophore for UV detection, a pre-column derivatization step is required.[10][11]

Self-Validating Protocol: Enantiomeric Purity of (R)-3-Quinuclidinol

This protocol is designed to be self-validating by including a reference to the undesired (S)-enantiomer, ensuring specificity and accurate quantification.

Objective: To determine the enantiomeric purity of (R)-3-Quinuclidinol by separating its derivatized form from the (S)-enantiomer using chiral HPLC.

Materials:

-

(R)-3-Quinuclidinol sample

-

Benzoyl chloride (derivatizing agent)

-

Triethylamine or pyridine (base)

-

Aprotic solvent (e.g., Dichloromethane)

-

HPLC-grade n-hexane, ethanol, 2-propanol, diethylamine

-

Chiral Stationary Phase: Chiralpak® IC column (250 x 4.6 mm, 5 µm)[10][11]

Methodology:

-

Sample Preparation (Pre-column Derivatization):

-

Dissolve a known quantity of the 3-quinuclidinol sample in the aprotic solvent.

-

Add a slight excess of base (e.g., triethylamine).

-

Add a slight excess of benzoyl chloride and allow the reaction to proceed to completion at room temperature. The base scavenges the HCl byproduct.

-

Causality (Derivatization): Benzoyl chloride reacts with the hydroxyl group to form a benzoate ester. This introduces a strong UV chromophore (the benzoyl group), enabling sensitive detection at wavelengths like 230 nm.[10][11]

-

Quench the reaction if necessary and dilute the sample to a suitable concentration with the mobile phase.

-

-

HPLC System and Conditions:

-

Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

The two enantiomers will be separated based on their differential interactions with the chiral stationary phase. Excellent separation with a resolution factor >11 has been reported for this class of compounds.[10]

-

Identify the peaks corresponding to the (R) and (S) enantiomers (typically by running a standard of the racemate or the individual enantiomers if available).

-

Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Safety and Handling

(R)-quinuclidin-3-amine hydrochloride and its precursors are classified as hazardous chemicals. Adherence to safety protocols is mandatory.

-

Hazard Classification (GHS):

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust. Use engineering controls to minimize dust generation.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water.

-

Consult the full Safety Data Sheet (SDS) before handling.[13][14][15]

-

References

- Google Patents. (2022). CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol.

- Google Patents. (2015). CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography.

-

Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved from [Link]

- Langlois, M., Meyer, C., & Soulier, J. L. (1992). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine.

- Google Patents. (2009). CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride.

- Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.

-

PubChem. (n.d.). 3-Aminoquinuclidine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Liverpool Repository. (n.d.). Thesis: Approaches to the Asymmetric Synthesis of Quinuclidine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-3-Quinuclidinol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-quinuclidin-3-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: (R)-3-Quinuclidinol. Retrieved from [Link]

-

ResearchGate. (2002). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Retrieved from [Link]

- Harlikar, J., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol.

- Kita, K., et al. (2002). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Applied Microbiology and Biotechnology, 60(3), 279-285.

-

ResearchGate. (2012). Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[16][16][16]octan-3-amine by pre-column derivatization high performance liquid chromatography. Retrieved from [Link]

- Williams, R. M. (Ed.). (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.

Sources

- 1. Buy (R)-quinuclidin-3-amine hydrochloride (EVT-1476957) | 137661-31-5 [evitachem.com]

- 2. (R)-quinuclidin-3-amine hydrochloride | C7H15ClN2 | CID 45157555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(+)-3-Aminoquinuclidine Dihydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. 3-Aminoquinuclidine | C7H14N2 | CID 123238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-quinuclidin-3-amine hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of (R)-quinuclidin-3-amine hydrochloride, a critical chiral building block in modern pharmaceuticals. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most effective synthetic routes, moving beyond a simple recitation of protocols to offer an in-depth understanding of the science behind the synthesis.

The Strategic Importance of (R)-quinuclidin-3-amine in Medicinal Chemistry

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry. Its defined three-dimensional structure allows for precise orientation of substituents, leading to high-affinity interactions with biological targets. The (R)-enantiomer of 3-aminoquinuclidine, in particular, is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). These include antagonists for muscarinic M1 and M3 receptors, which have therapeutic potential in treating conditions like Alzheimer's disease and urinary incontinence, as well as 5-HT3 receptor antagonists used as antiemetics.[1] The stereochemistry at the C3 position is often crucial for pharmacological activity, making enantioselective synthesis not just an academic exercise, but a necessity for the development of safe and effective drugs.[2]

Navigating the Synthetic Landscape: Key Strategies for Enantiocontrol

The synthesis of enantiomerically pure (R)-quinuclidin-3-amine hydrochloride has evolved from classical resolution techniques to more sophisticated asymmetric catalytic methods. The choice of strategy often depends on factors such as scale, cost, desired optical purity, and available resources. We will explore the three primary approaches: chiral resolution, asymmetric synthesis via reduction of 3-quinuclidinone, and the use of chiral auxiliaries.

The Classical Approach: Chiral Resolution

Chiral resolution remains a viable, albeit often less efficient, method for obtaining enantiomerically pure amines. This strategy involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.

The Principle of Diastereomeric Salt Formation and Separation:

The fundamental principle lies in the differential solubility of diastereomeric salts. When a racemic amine is reacted with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These diastereomers, having different physical properties, can be separated by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.

A common approach involves the resolution of racemic 3-aminoquinuclidine or its precursor, 3-quinuclidinol.[3] For instance, racemic 3-aminoquinuclidine dihydrochloride can be resolved using a chiral acid in a suitable solvent.[4] While this method can yield high optical purity (>98%), the theoretical maximum yield for the desired enantiomer is 50%, and in practice, it is often lower due to incomplete crystallization and losses during workup.[4]

Workflow for Chiral Resolution:

Figure 1: General workflow for the chiral resolution of 3-aminoquinuclidine.

Asymmetric Synthesis: The Modern Paradigm

Asymmetric synthesis offers a more elegant and efficient approach to obtaining enantiomerically pure compounds by directly creating the desired stereocenter. For (R)-quinuclidin-3-amine, the most prevalent precursor is 3-quinuclidinone, which can be reduced enantioselectively to (R)-3-quinuclidinol, a direct precursor to the target amine. Two powerful methodologies dominate this field: biocatalytic reduction and asymmetric hydrogenation.

Enzymatic catalysis has emerged as a green and highly selective method for the synthesis of chiral molecules. The asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol is a prime example of the power of biocatalysis.[5][6]

The Expertise of Enzymes: Ketoreductases (KREDs):

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. Several microorganisms have been identified as sources of KREDs capable of reducing 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantiomeric excess (ee) and high yields.[7] A notable example is the 3-quinuclidinone reductase from Rhodotorula rubra, which has been shown to convert 3-quinuclidinone to (R)-3-quinuclidinol with >99.9% ee.[8]

Causality in Biocatalysis: The Importance of Cofactor Regeneration:

Most KREDs require a hydride source, typically from the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or NADH. These cofactors are expensive, making their use in stoichiometric amounts impractical for large-scale synthesis. Therefore, a cofactor regeneration system is crucial for the economic viability of the process. This is often achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH) with glucose, to continuously regenerate the active cofactor.[7]

Table 1: Comparison of Biocatalytic Systems for the Synthesis of (R)-3-Quinuclidinol

| Enzyme Source | Substrate Concentration | Reaction Time | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Rhodotorula rubra JCM3782 | 618 mM | 21 h | Nearly stoichiometric | >99.9% (R) | [8] |

| Kaistia algarum | 5.0 M | Not specified | Complete | >99.9% (R) | [5] |

| Agrobacterium radiobacter | Not specified | Not specified | High | Excellent | [5] |

| Microbacterium luteolum JCM 9174 | 15% w/v | Not specified | High | >99% (R) | [5] |

Experimental Protocol: Biocatalytic Reduction of 3-Quinuclidinone Hydrochloride

This protocol is a representative example and may require optimization based on the specific enzyme and conditions used.

-

Cell Suspension Preparation: Prepare a suspension of resting cells of a suitable microorganism (e.g., Nocardia sp.) in a phosphate buffer (e.g., 100 mM, pH 8.0).[7]

-

Reaction Setup: To the cell suspension, add 3-quinuclidinone hydrochloride and a co-substrate for cofactor regeneration (e.g., glucose).[7]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 48 hours).[7]

-

Workup:

-

Centrifuge the mixture to separate the cells.

-

Adjust the pH of the supernatant to approximately 12 with a base (e.g., K₂CO₃).[7]

-

Evaporate the solvent under reduced pressure.[7]

-

Extract the residue with an organic solvent (e.g., CH₂Cl₂).[7]

-

Dry the organic layer, filter, and concentrate to obtain crude (R)-3-quinuclidinol.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., acetone) to yield pure (R)-3-quinuclidinol.[7]

The resulting (R)-3-quinuclidinol can then be converted to (R)-3-aminoquinuclidine through standard synthetic transformations, such as a Mitsunobu reaction or conversion to a sulfonate ester followed by displacement with an amine surrogate.

Chemical asymmetric catalysis provides a powerful alternative to biocatalysis. Asymmetric hydrogenation using chiral metal catalysts is a well-established and highly efficient method for the enantioselective reduction of ketones.

The Role of Chiral Catalysts:

The key to this approach is the use of a chiral catalyst, typically a transition metal complex with a chiral ligand. For the reduction of 3-quinuclidinone, ruthenium-based catalysts with chiral diphosphine ligands have shown great promise.[3] These catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol.

A Self-Validating System:

The success of asymmetric hydrogenation relies on a self-validating system where the choice of catalyst, solvent, and reaction conditions are all optimized to achieve high enantioselectivity and conversion. The reaction is typically carried out under hydrogen pressure.

Experimental Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone

This is a generalized protocol based on reported methods.[3]

-

Catalyst Preparation: In an inert atmosphere (e.g., in a glovebox), charge a high-pressure reactor with 3-quinuclidinone, a suitable solvent (e.g., isopropanol), a chiral ruthenium catalyst (e.g., (R,S)-dichloro-substituted benzyl-benzimidazole catalyst), and a base (e.g., potassium tert-butoxide).[3]

-

Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50 bar). Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 16 hours).[3]

-

Workup:

-

After the reaction, carefully vent the hydrogen pressure.

-

Monitor the conversion and enantiomeric excess by a suitable analytical method (e.g., GC).

-

Acidify the reaction mixture with a concentrated acid (e.g., HCl) and stir.

-

-

Purification: Isolate the product, (R)-3-quinuclidinol, by recrystallization from a suitable solvent (e.g., ethyl acetate) to obtain the product with high enantiomeric purity.[3]

Figure 2: Asymmetric synthesis routes to (R)-quinuclidin-3-amine hydrochloride.

Chiral Auxiliary-Mediated Synthesis

Another strategy involves the use of a chiral auxiliary. In this approach, a prochiral starting material is reacted with a chiral auxiliary to form a diastereomeric intermediate. A subsequent diastereoselective reaction then creates the desired stereocenter. Finally, the chiral auxiliary is removed to yield the enantiomerically enriched product.

One reported method involves the reaction of 3-quinuclidinone with a chiral amine, such as (S)- or (R)-1-phenethylamine, to form a chiral imine.[9] Subsequent reduction of this imine, for example with sodium borohydride, proceeds with diastereoselectivity, leading to a diastereomerically enriched aminoquinuclidine derivative. The chiral auxiliary (1-phenethylamine) can then be removed by hydrogenolysis to afford the desired (R)- or (S)-3-aminoquinuclidine.[9]

Conclusion: A Multi-faceted Approach to a Key Chiral Intermediate

The enantioselective synthesis of (R)-quinuclidin-3-amine hydrochloride is a well-developed field with multiple effective strategies. While classical chiral resolution remains a viable option, modern asymmetric catalytic methods, particularly biocatalytic reduction and asymmetric hydrogenation of 3-quinuclidinone, offer more efficient and sustainable routes to this important chiral building block. The choice of the optimal synthetic route will depend on a careful consideration of factors such as scale, cost, and desired optical purity. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this critical pharmaceutical intermediate.

References

-

Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127. [Link]

-

University of Liverpool Repository. (n.d.). Thesis: The Synthesis and Applications of Functionalised Quinuclidines. [Link]

- Google Patents. (2022). CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123238, 3-Aminoquinuclidine. [Link]

- Google Patents. (2015).

-

Royal Society of Chemistry. (2020). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

- Google Patents. (2010). CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride.

-

PubMed. (2019). Enantioselective Synthesis of 3-Heterosubstituted-2-amino-1-ols by Sequential Metal-Free Diene Aziridination/Kinetic Resolution. Chemistry. [Link]

-

PubMed. (2009). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Applied Microbiology and Biotechnology. [Link]

-

Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]

-

OUCI. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. [Link]

-

Semantic Scholar. (2006). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications. [Link]

-

ResearchGate. (2019). Asymmetric enzymatic reduction of quinuclidinone to (S)-3-quinuclidinol. [Link]

-

National Center for Biotechnology Information. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. (R)-quinuclidin-3-amine hydrochloride | 137661-31-5 | Benchchem [benchchem.com]

- 3. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]

- 4. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Physical Properties of (R)-quinuclidin-3-amine hydrochloride: Melting Point and Solubility

Introduction

(R)-quinuclidin-3-amine, a chiral bicyclic amine, serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its rigid structure and defined stereochemistry make it a valuable scaffold for synthesizing compounds targeting the central nervous system, among other therapeutic areas. The hydrochloride salt form, (R)-quinuclidin-3-amine hydrochloride, is often preferred during drug development due to its improved stability and handling characteristics.

A thorough understanding of the physical properties of an active pharmaceutical ingredient (API) or intermediate is fundamental to the success of any drug development program. Properties such as melting point and solubility are not mere data points; they are critical parameters that dictate process development, formulation strategies, bioavailability, and purification methods. This guide provides an in-depth analysis of the melting point and solubility of (R)-quinuclidin-3-amine hydrochloride, offering both a review of available data and field-proven experimental protocols for their precise determination.

Section 1: Compound Identification and Forms

To ensure clarity, it is essential to distinguish between the monohydrochloride and dihydrochloride salts of (R)-quinuclidin-3-amine, as their physical properties differ significantly. This guide focuses primarily on the monohydrochloride, as is standard unless otherwise specified, but provides data for the dihydrochloride for comprehensive context.

| Identifier | (R)-quinuclidin-3-amine hydrochloride (Monohydrochloride) | (R)-quinuclidin-3-amine dihydrochloride |

| IUPAC Name | (3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride[1] | (3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride[2][3] |

| CAS Number | 137661-31-5[1][4] | 123536-14-1[1][2][3] |

| Molecular Formula | C₇H₁₅ClN₂[1][4] | C₇H₁₆Cl₂N₂[2] |

| Molecular Weight | 162.66 g/mol [1][4] | 199.12 g/mol [2][3] |

| Chemical Structure |

Section 2: Melting Point Analysis

The melting point is a foundational thermodynamic property that provides immediate insight into the identity, purity, and thermal stability of a crystalline solid. For pharmaceutical compounds, a sharp and well-defined melting range is a primary indicator of high purity.[5][6] The high lattice energy of salts typically results in high melting points, often accompanied by decomposition.

Reported Melting Point Data

A review of publicly available literature and supplier data reveals a lack of a specified melting point for the monohydrochloride salt. However, data for the closely related dihydrochloride and other quinuclidine derivatives provide a valuable comparative context, suggesting that the monohydrochloride is also a high-melting solid.

| Compound | CAS Number | Reported Melting Point (°C) |

| (R)-quinuclidin-3-amine hydrochloride | 137661-31-5 | Not specified[4] |

| (R)-(+)-3-Aminoquinuclidine dihydrochloride | 123536-14-1 | >300[3] / 315[2] |

| (R)-(-)-3-Quinuclidinol hydrochloride | 42437-96-7 | 344 - 350[7] |

| 3-Quinuclidinone hydrochloride | 1193-65-3 | >300 (decomposes) |

| Quinuclidine (Free Base) | 100-76-5 | 157 - 160[8][9] |

Experimental Protocol: Capillary Melting Point Determination

The following protocol describes the standard capillary method, which provides a reliable and reproducible means of determining the melting point range.

Causality and Rationale: This method relies on uniform and controlled heat transfer to a small, packed sample. The slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading of the temperature at which the phase transition occurs.[10]

Methodology:

-

Sample Preparation:

-

Place a small amount of (R)-quinuclidin-3-amine hydrochloride onto a clean, dry watch glass. If the crystals are not a fine powder, gently pulverize them with a spatula. This ensures uniform packing and efficient heat transfer.

-

Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will enter the tube.

-

-

Sample Packing:

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.

-

For denser packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The repeated bouncing will compact the sample tightly.

-

Repeat until a packed sample height of 2-3 mm is achieved. A sample column larger than this can lead to a broadened, inaccurate melting range.[10]

-

-

Measurement:

-

Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Set the apparatus to heat at a moderate rate (e.g., 10-15 °C/minute) to a temperature approximately 20 °C below the expected melting point (based on related compounds, a starting point could be ~250 °C).

-

Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is essential for accuracy.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first droplet of liquid appears within the solid matrix.

-

Record the temperature (T₂) at which the entire sample becomes a transparent liquid.

-

The result is reported as a melting range (T₁ - T₂). For a pure substance, this range should be narrow (≤ 2 °C).

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Section 3: Solubility Profile

Solubility is a critical physicochemical property that governs a drug's dissolution rate, absorption, and ultimately, its bioavailability. As a hydrochloride salt, (R)-quinuclidin-3-amine hydrochloride is expected to exhibit significantly higher aqueous solubility than its free base form due to the high polarity imparted by the ionic salt.

Reported Solubility Data

Quantitative solubility data for (R)-quinuclidin-3-amine hydrochloride in specific solvents is not widely reported. The available information is qualitative.

| Compound | Solvent | Reported Solubility |

| (R)-quinuclidin-3-amine hydrochloride | Water | Soluble[4] |

| Quinuclidine (Free Base) | Water | Slightly soluble (~15 g/L)[9][11] |

| Quinuclidine (Free Base) | Alcohols, Diethyl Ether | Soluble[9][12] |

| 3-Quinuclidinol | Water, Alcohols, Ethers | Soluble[13] |

| 3-Quinuclidinol | Non-polar solvents | Limited solubility[13] |

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[14] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality and Rationale: This method is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved states of the compound. Using an excess of the solid ensures that the solvent becomes fully saturated.[15] Prolonged agitation at a constant temperature provides the necessary energy and time for the dissolution process to reach a steady state, where the rate of dissolution equals the rate of precipitation.

Methodology:

-

Preparation:

-

Add a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or an organic solvent) to several glass vials.

-

Add an excess amount of (R)-quinuclidin-3-amine hydrochloride to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. This is the cornerstone of achieving saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath or on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. To validate the equilibrium time, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when the measured concentration no longer changes.[14]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. Alternatively, centrifuge the sample at high speed and collect the clear supernatant. This step is critical to avoid artificially high concentration readings.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample.

-

The resulting concentration is the equilibrium solubility, typically reported in units of mg/mL or µg/mL.

-

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

Conclusion

While specific, validated data for the physical properties of (R)-quinuclidin-3-amine hydrochloride (monohydrochloride) are sparse in public literature, a scientifically grounded understanding can be established through analysis of related compounds and the application of standardized experimental methodologies. The available data on its dihydrochloride counterpart suggests a high melting point, indicative of a thermally stable crystalline salt. As a hydrochloride salt, it is qualitatively known to be soluble in water, a critical characteristic for its use in pharmaceutical applications.

For researchers and drug development professionals, the precise determination of these properties is non-negotiable. The detailed protocols provided in this guide for capillary melting point determination and shake-flask solubility measurement represent robust, reliable methods to generate the high-quality data required for informed decision-making in chemical synthesis, process optimization, and formulation development.

References

-

Wikipedia. Quinuclidine. [Link]

-

PubChem. (R)-quinuclidin-3-amine hydrochloride. [Link]

-

PubChem. (+-)-3-Quinuclidinol. [Link]

-

Cheméo. Chemical Properties of Quinuclidine. [Link]

-

The University of Liverpool Repository. Synthesis and Applications of Functionalised Quinuclidines. [Link]

-

University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

Grokipedia. Quinuclidine. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

PubChem. 3-Aminoquinuclidine. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Course Hero. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Solubility of Things. 3-Quinuclidinol. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

Sources

- 1. (R)-quinuclidin-3-amine hydrochloride | C7H15ClN2 | CID 45157555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-3-Aminoquinuclidine Dihydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. (R)-(+)-3-Aminoquinuclidine dihydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Buy (R)-quinuclidin-3-amine hydrochloride (EVT-1476957) | 137661-31-5 [evitachem.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. thinksrs.com [thinksrs.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Quinuclidine - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Quinuclidine (CAS 100-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. QUINUCLIDINE CAS#: 100-76-5 [m.chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. scielo.br [scielo.br]

The Quinuclidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine scaffold, a rigid, bicyclic amine also known as 1-azabicyclo[2.2.2]octane, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional architecture and favorable physicochemical properties have made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the quinuclidine core, delving into its fundamental characteristics, synthetic strategies, and its pivotal role in the development of drugs targeting a range of diseases, from neurodegenerative disorders to infectious diseases. We will explore the structure-activity relationships of quinuclidine-based compounds, supported by experimental data and protocols, to provide a thorough resource for professionals in the field of drug discovery and development.

The Quinuclidine Scaffold: A Structural and Physicochemical Perspective

The quinuclidine ring system is a fascinating and highly valuable scaffold in the realm of organic and medicinal chemistry due to its inherent rigidity and distinct conformational properties.[1] This bicyclic amine is a key structural component in a multitude of natural products and synthetic molecules with significant biological activity.[2] Notably, it forms the core of the Cinchona alkaloids, such as quinine, which has long been used for the treatment of malaria.[2][3]

The unique three-dimensional structure of quinuclidine imparts several advantageous physicochemical properties that are highly sought after in drug design.[4] Its rigid framework can serve as an effective pharmacophore, influencing binding affinity and pharmacokinetic profiles of drug candidates.[1]

Figure 2: A simplified workflow for the synthesis of 3-quinuclidinone.

The Quinuclidine Scaffold in Drug Discovery: Therapeutic Applications

The versatility of the quinuclidine scaffold is evident in the wide range of therapeutic areas where it has been successfully applied. Its ability to interact with various biological targets has led to the development of numerous clinically significant drugs. [1]

Muscarinic Receptor Agonists for Alzheimer's Disease

Muscarinic acetylcholine receptors are key therapeutic targets for neurodegenerative disorders like Alzheimer's disease. [5]The quinuclidine scaffold is a core structural motif for a class of muscarinic agonists designed for improved selectivity and efficacy. [5]Quinuclidine-based compounds have been designed to readily penetrate the central nervous system and exhibit high efficacy at cortical muscarinic receptors. [6] For instance, novel quinuclidine-based muscarinic agonists have been developed where an oxadiazole ring acts as a bioisosteric replacement for the ester moiety found in many known muscarinic ligands. [6]This modification has led to compounds spanning a range of activities from high-efficacy agonists to antagonists. [6]The development of such compounds is crucial, as recent clinical studies in Alzheimer's patients suggest that only agents with high efficacy at the cortical muscarinic receptor have shown encouraging results. [6]Furthermore, certain quinuclidine derivatives have demonstrated neuroprotective effects in cellular models of Alzheimer's disease by protecting neuronal networks from neurotoxic stimuli like amyloid-beta. [7]

Figure 3: The mechanism of action for quinuclidine-based muscarinic agonists in promoting cognitive enhancement.

Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Quinuclidine derivatives have emerged as a promising class of compounds with potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. [8][9] The antimicrobial mechanisms of quinuclidine derivatives are varied. One notable mechanism is the inhibition of the FtsZ protein, which is essential for bacterial cell division. [9][10]By preventing the formation of the Z-ring, these compounds inhibit bacterial cytokinesis. [9][10]Quaternary N-benzyl derivatives of quinuclidine oximes have shown particularly strong and broad-spectrum antimicrobial activity. [8] Antimicrobial Activity of Quinuclidine Derivatives:

| Compound Class | Target Organism(s) | Mechanism of Action | Key Findings |

| Pyrimidine-linked Quinuclidines | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecium (VRE) | Inhibition of FtsZ protein | Active against multiple antibiotic-resistant strains with MICs of 24 µg/mL. [10] |

| Quaternary N-benzyl Quinuclidine Oximes | Pseudomonas aeruginosa, Klebsiella pneumoniae | Not fully elucidated, likely involves membrane disruption | Excellent in vitro activity against clinically important resistant gram-negative pathogens, with some compounds showing MICs as low as 0.25 µg/mL. [8] |

| 3-Substituted Quinuclidine Salts with Long Alkyl Chains | Gram-positive and Gram-negative bacteria | Disruption of bacterial cell membrane | Good antibacterial potential, especially derivatives with longer alkyl chains. [11] |

Other Therapeutic Applications

The utility of the quinuclidine scaffold extends beyond the aforementioned areas. Researchers are continuously exploring new modifications of the quinuclidine core to develop novel therapeutic agents for a variety of conditions. [1]

-

Squalene Synthase Inhibitors: Quinuclidine derivatives incorporating phenothiazine systems have been synthesized and shown to be potent inhibitors of squalene synthase, an enzyme involved in cholesterol biosynthesis. [12]One such compound demonstrated effective reduction of plasma total cholesterol and triglyceride levels in animal models. [12]* Anticholinesterase Activity: Certain synthetic quinuclidine-based derivatives have demonstrated anticholinesterase activity, which could be beneficial in the treatment of conditions characterized by a cholinergic deficit. [3]* Anticancer Agents: The quinuclidine scaffold is also being investigated for its potential in developing anti-proliferative agents. [13]* Catalysis: Beyond its therapeutic applications, quinuclidine derivatives are also utilized as catalysts in various asymmetric chemical reactions. [2]

Conclusion and Future Directions

The quinuclidine scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a unique combination of rigidity, three-dimensionality, and favorable physicochemical properties. Its presence in a wide array of biologically active natural products and clinically successful synthetic drugs is a testament to its versatility. The continued exploration of novel synthetic methodologies to access diverse and stereochemically complex quinuclidine derivatives will undoubtedly fuel the discovery of new therapeutic agents. As our understanding of disease biology deepens, the rational design of quinuclidine-based molecules targeting novel biological pathways holds immense promise for addressing unmet medical needs. The future of drug discovery will likely see the quinuclidine scaffold playing an even more prominent role in the development of next-generation therapeutics.

References

- Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry - Chinese Chemical Society. (2019-04-01).

- Exploring the Versatility of Quinuclidine Deriv

- Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed.

- Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. PubMed.

- The University of Liverpool Repository.

- New and Potent Quinuclidine-Based Antimicrobial Agents. PMC - PubMed Central.

- quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. PubMed.

- Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease.

- Quinoline as a privileged scaffold in cancer drug discovery. PubMed.

- Quinuclidine | C7H13N | CID 7527. PubChem - NIH.

- Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PMC - PubMed Central.

- An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. (2017-04-20).

- A Comparative Analysis of Quinuclidine-Based Muscarinic Agonists: A Guide for Researchers. Benchchem.

- Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.

- Biological activity of quinuclidine deriv

- Physical Properties in Drug Design.

- Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review.

- New and Potent Quinuclidine-Based Antimicrobial Agents.

- Quinuclidine chemistry. 2. Synthesis and antiinflammatory properties of 2-substituted benzhydryl-3-quinuclidinols.

- Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents.

- Chemists Synthesize Compounds To Treat Neurodegener

- Spirocyclic Scaffolds in Medicinal Chemistry.

- Further Study of the Polar Group's Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains. MDPI.

- Lecture #2 Physicochemical Properties of Drug Molecules UI Cre

- CN101993444A - Method to synthesize quinuclidine hydrochloride.

- Expert Insights: Designing Drugs to Treat Alzheimer's Disease. YouTube. (2021-11-04).

- Quinuclidinone O-Alkynyloximes with muscarinic agonist activity. PubMed.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024-03-06).

- Privileged Scaffolds in Drug Discovery. ScienceDirect - DOI.

- Antimicrobial activity of a quinuclidine-based FtsZ inhibitor and its synergistic potential with β-lactam antibiotics. PubMed.

- Muscarinic Receptor Agonists and Antagonists. MDPI.

- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. (2022-06-16).

- Physicochemical properties of drug. PPT - Slideshare.

- Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO.

- The Chromenopyridine Scaffold: A Privileged Pl

Sources

- 1. nbinno.com [nbinno.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antimicrobial activity of a quinuclidine-based FtsZ inhibitor and its synergistic potential with β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(R)-quinuclidin-3-amine hydrochloride as a chiral building block in organic synthesis

An In-Depth Technical Guide to (R)-quinuclidin-3-amine hydrochloride as a Chiral Building Block in Organic Synthesis

Introduction: The Strategic Value of the Quinuclidine Scaffold in Chiral Synthesis

In the landscape of modern medicinal chemistry, the pursuit of enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and different enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles[1]. Within the arsenal of synthetic chemistry, certain molecular scaffolds have proven to be exceptionally valuable due to their unique structural and stereochemical properties. (R)-quinuclidin-3-amine, and its derivatives, belong to this elite class of chiral building blocks.

The quinuclidine moiety, a rigid bicyclic amine, offers a conformationally constrained framework that is highly desirable in drug design. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding[2]. When a stereocenter is introduced, as in (R)-quinuclidin-3-amine, the scaffold becomes a powerful tool for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs). It is critical to distinguish its role as a chiral building block or synthon—where it becomes a permanent, integral part of the final molecule's core structure—from that of a chiral auxiliary, which is temporarily attached to direct stereochemistry and later removed[3]. This guide provides an in-depth analysis of the synthesis and application of (R)-quinuclidin-3-amine hydrochloride, focusing on its role in the creation of key pharmaceutical agents.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is the foundation of successful process development. The hydrochloride salt of (R)-quinuclidin-3-amine is typically supplied as a stable, crystalline solid, which is convenient for handling and storage.

Table 1: Physicochemical Properties of (R)-quinuclidin-3-amine hydrochloride

| Property | Value | Source |

| IUPAC Name | (3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | [4] |

| CAS Number | 137661-31-5 | [4] |

| Molecular Formula | C₇H₁₅ClN₂ | [4] |

| Molecular Weight | 162.66 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | ~165.9 °C at 760 mmHg (free base) | [6] |

| Melting Point | >300 °C (dihydrochloride salt) | [7] |

| Solubility | Soluble in water | [8] |

Safety & Handling

As with any chemical reagent, proper handling is essential. (R)-quinuclidin-3-amine hydrochloride is classified as an irritant.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves[9].

-

Storage: Store in a tightly sealed container in a cool, dry place to prevent moisture absorption[5].

Enantioselective Synthesis: Accessing the Chiral Building Block

The utility of (R)-quinuclidin-3-amine hinges on its enantiomeric purity. The primary synthetic challenge lies in establishing the stereocenter at the C3 position. Two major strategies have proven effective:

-

Chemical Resolution: This classical approach involves the synthesis of racemic 3-aminoquinuclidine, followed by separation of the enantiomers. A chiral resolving agent, such as D-(+)-dibenzoyl-tartaric acid, is used to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. While effective, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer[10].

-

Asymmetric Synthesis: Modern methods focus on the direct, stereoselective synthesis of the (R)-enantiomer, which is far more efficient. A common and powerful approach is the asymmetric hydrogenation of a prochiral precursor, 3-quinuclidinone. This reaction utilizes a chiral catalyst, often based on transition metals like Ruthenium complexed with chiral phosphine ligands, to deliver hydrogen to one face of the ketone, producing (R)-3-quinuclidinol with high enantiomeric excess (>99% ee)[8]. The resulting chiral alcohol is a key intermediate that can be readily converted to the target amine.

Caption: One-pot synthesis of Solifenacin from its chiral precursors.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established patent literature [10]and is intended for informational purposes by qualified professionals.

-

Vessel Preparation: To a dry, inerted (Nitrogen or Argon) reaction vessel, add isopropyl acetate as the solvent.

-

Activation: Charge bis-[1H-1,2,4-triazol-1-yl]-methanone (CDT, 1.1 eq). Add (R)-quinuclidin-3-ol (1.2 eq) stepwise, followed by triethylamine (2.0 eq). Stir the mixture at ambient temperature (20-25 °C) for approximately 2 hours to form the activated intermediate.

-

Coupling: In a separate vessel, dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in isopropyl acetate. Add this solution stepwise to the reaction vessel containing the activated intermediate.

-

Reaction: Heat the resulting mixture to reflux and age for 4-6 hours, monitoring for completion by HPLC or TLC.

-

Work-up: Cool the reaction mixture to room temperature. Wash sequentially with a saturated aqueous solution of ammonium chloride and then with a 10% aqueous solution of potassium bicarbonate. Separate the organic phase.

-

Salt Formation: To a separate vessel, charge succinic acid (1.1 eq) and acetone. Heat to reflux to achieve complete dissolution. Add the organic phase from the work-up stepwise.

-

Crystallization & Isolation: Cool the mixture to induce crystallization. The product, solifenacin succinate, is isolated by filtration, washed with cold acetone, and dried under vacuum to yield the final API.

Application Profile II: Synthesis of Palonosetron (Aloxi®)

To underscore the principle of stereospecificity, it is valuable to examine the synthesis of Palonosetron, a potent 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. This synthesis requires the opposite enantiomer, (S)-quinuclidin-3-amine , demonstrating how the choice of building block chirality directly dictates the final product and its biological function.[4]

Synthetic Rationale & Mechanism

The synthesis of Palonosetron involves the formation of an amide bond between the chiral amine, (S)-3-aminoquinuclidine, and a chiral carboxylic acid, (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid.[4] This is followed by an intramolecular cyclization to form the final tricyclic structure.

The initial acylation step requires activation of the carboxylic acid, typically by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with the nucleophilic (S)-3-aminoquinuclidine to form an amide intermediate. Subsequent steps involve reduction of the amide carbonyl and intramolecular Friedel-Crafts type cyclization to yield the final product.[4][6]

Caption: Synthesis of Palonosetron using the (S)-enantiomer of 3-aminoquinuclidine.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established patent literature [6]and is intended for informational purposes by qualified professionals.

-

Acid Activation: In a dry, inerted reaction vessel, dissolve (S)-tetrahydronaphthoic acid (1.0 eq) in a suitable organic solvent (e.g., dichloromethane). Add thionyl chloride (1.1 eq) dropwise at 0-5 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until acid chloride formation is complete. Remove excess thionyl chloride under vacuum.

-

Acylation: Dissolve the crude acyl chloride in fresh solvent. In a separate flask, prepare a solution of (S)-3-aminoquinuclidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in the same solvent. Cool this amine solution to 0-5 °C and add the acyl chloride solution dropwise. Stir for 2-4 hours, allowing the reaction to warm to room temperature.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.

-

Reduction and Cyclization: Dissolve the amide intermediate in a suitable solvent like tetrahydrofuran (THF). Add a reducing agent system (e.g., sodium borohydride followed by boron trifluoride etherate) to effect both reduction of the amide and subsequent intramolecular cyclization.

-

Isolation and Salt Formation: After an aqueous work-up, the crude Palonosetron free base is purified (e.g., by column chromatography). The final API is obtained by dissolving the purified base in a suitable solvent (e.g., ethanol) and treating it with hydrochloric acid to precipitate Palonosetron hydrochloride. The solid is collected by filtration and dried.

Conclusion

(R)-quinuclidin-3-amine hydrochloride and its enantiomer are not merely reagents; they are strategic chiral building blocks that enable the efficient, stereocontrolled synthesis of complex pharmaceutical agents. The rigid, conformationally defined structure of the quinuclidine core, combined with the defined stereocenter at the C3 position, provides a powerful platform for designing molecules with high specificity for their biological targets. As demonstrated by the syntheses of Solifenacin and Palonosetron, the selection of the correct enantiomer is a critical design choice that dictates the final product and its therapeutic application. For researchers and professionals in drug development, a deep understanding of the synthesis and application of these building blocks is essential for the continued innovation of enantiomerically pure medicines.

References

-

University of Liverpool Repository. (n.d.). The synthesis of functionalised quinuclidines for use in pharmaceuticals and asymmetric catalysis. Retrieved from [Link]

- Google Patents. (2010). Process for the synthesis of solifenacin. (U.S. Patent No. 7,741,489B2).

-

PubChem. (n.d.). (R)-quinuclidin-3-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2008). A kind of synthetic method of palonosetron hydrochloride. (Chinese Patent No. CN101186607A).

- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100.

- Google Patents. (2015). Synthesis method of solifenacin succinate. (Chinese Patent No. CN104447734A).

- Soni, J., et al. (2016). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal.

-

Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (2023). MDPI. Retrieved from [Link]

- Google Patents. (2012). Process for the preparation of solifenacin and salts thereof. (Patent No. WO2012175119A1).

-

WIPO Patentscope. (2012). PROCESS FOR THE PREPARATION OF SOLIFENACIN AND SALTS THEREOF. (Patent No. WO/2012/175119). Retrieved from [Link]

-

Cosmetic Ingredient Review. (2013). Safety Assessment of Polyquaternium-22 and Polyquaternium-39 as Used in Cosmetics. Retrieved from [Link]

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN104447734A - Synthesis method of solifenacin succinate - Google Patents [patents.google.com]

- 4. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

- 5. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101186607A - A kind of synthetic method of palonosetron hydrochloride - Google Patents [patents.google.com]

- 7. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 8. thieme-connect.de [thieme-connect.de]

- 9. ias.ac.in [ias.ac.in]

- 10. US7741489B2 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

The Enduring Legacy of the Fever Tree: A Technical Guide to the Discovery and History of Quinuclidine Alkaloids

Introduction: From Andean Forests to the Foundations of Modern Chemistry

The story of quinuclidine alkaloids is a captivating journey that intertwines ethnobotany, colonial exploration, and the very genesis of synthetic and medicinal chemistry. At the heart of this narrative lies the quinuclidine nucleus, a rigid bicyclic amine structure that forms the core of some of nature's most potent therapeutic agents.[1] This guide provides an in-depth technical exploration of the discovery and history of these remarkable compounds, with a primary focus on the celebrated Cinchona alkaloids. We will delve into their initial discovery, the groundbreaking efforts to isolate and elucidate their complex structures, the monumental challenges of their total synthesis, and their enduring impact on drug development. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the scientific and historical context of this vital class of natural products.

The Dawn of an Era: The "Fever Tree" and the First Antimalarial

The tale begins not in a laboratory, but in the high-altitude forests of the Andes. For centuries, the bark of the Cinchona tree was used by indigenous populations for its medicinal properties.[2] While the popular legend of the Countess of Chinchón being cured of malaria in the 1630s has been largely debunked, it was indeed Jesuit missionaries who first documented and introduced the bark to Europe around the same period.[2][3] Known as "Peruvian bark" or "Jesuit's bark," its remarkable ability to quell the debilitating fevers of malaria made it one of the most valuable commodities of the 17th and 18th centuries.[2] This marked the first instance of a chemical compound being used to effectively treat an infectious disease, laying a cornerstone for the field of chemotherapy.[2]

The initial application of Cinchona bark was crude; it was dried, powdered, and often mixed with wine or other liquids to be consumed.[2] The efficacy of different batches of bark varied wildly, a direct consequence of the natural variation in alkaloid content among different Cinchona species and even individual trees. This inconsistency highlighted a critical need: to isolate the active principle responsible for the bark's therapeutic effects.

The Birth of Alkaloid Chemistry: Isolation and Structural Elucidation

The early 19th century witnessed a revolution in the understanding of natural products. In 1820, a pivotal moment arrived when French pharmacists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated the active compounds from "yellow" Cinchona bark, which was known to be particularly potent.[3] Through a pioneering acid-base extraction methodology, they crystallized two distinct alkaline substances: quinine and cinchonine.[3][4] This achievement not only provided a standardized and more effective treatment for malaria but also helped to establish the very concept of an "alkaloid" – a naturally occurring, nitrogen-containing organic compound with physiological activity.

The Pelletier-Caventou Method: A Classic in Extraction Chemistry

The procedure developed by Pelletier and Caventou, while rudimentary by modern standards, was a masterclass in early organic chemistry. It laid the groundwork for countless future isolations of natural products.

Experimental Protocol: The Pelletier-Caventou Isolation of Quinine (Reconstructed)

-

Pulverization and Basification: Powdered Cinchona bark is treated with a basic solution, such as milk of lime (calcium hydroxide), to liberate the free alkaloids from their salt forms within the plant material.[5]

-

Solvent Extraction: The basified plant material is then extracted with an organic solvent, such as toluene or alcohol, in which the free alkaloids are soluble.[5]

-

Acidic Aqueous Extraction: The organic extract containing the alkaloids is then treated with a dilute acid, typically sulfuric acid. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic layer and separating them from neutral and acidic impurities.[5]

-

Neutralization and Crystallization: The acidic aqueous solution is carefully neutralized. As the pH increases, the solubility of the alkaloids as their sulfate salts decreases, leading to their crystallization. Quinine sulfate, being less soluble than the sulfates of cinchonine and cinchonidine, crystallizes out first.[5]

-

Purification: The crude quinine sulfate is then further purified by recrystallization, often involving decolorization with charcoal, to yield the pure alkaloid.[5]

Unraveling a Complex Structure: The Pre-Spectroscopic Era

With pure quinine in hand, the next monumental task was to determine its chemical structure. In an era devoid of modern spectroscopic techniques, this was a formidable challenge that took over a century to fully resolve. The molecular formula of quinine was established as C₂₀H₂₄N₂O₂ by Adolph Strecker in 1854.[2] The structural elucidation that followed was a testament to the power of classical chemical degradation and deductive reasoning.

Key pieces of the structural puzzle were assembled through a series of chemical reactions:

-

Oxidation reactions cleaved the molecule into smaller, more easily identifiable fragments. For instance, oxidation of quinine yielded quininic acid (a methoxyquinoline carboxylic acid) and meroquinene (a piperidine derivative). This provided the first strong evidence for the presence of a quinoline and a piperidine-containing moiety.

-

Functional group analysis through reactions like acetylation and treatment with reagents like phosphorus pentachloride helped to identify the presence of a hydroxyl group and a methoxy group.[6]

-

The degradation of quinine to quinotoxine by Louis Pasteur in 1853 was another crucial step, revealing a key structural rearrangement.[7]

It was not until 1907 that the correct connectivity of the atoms in quinine was finally established by the German chemist Paul Rabe.[7] This revealed the intricate and unprecedented quinuclidine bicyclic system linked to a quinoline ring.

The Mount Everest of Synthesis: The Total Synthesis of Quinine

The total synthesis of quinine became a long-standing challenge and a benchmark for the prowess of synthetic organic chemistry. The impetus for this endeavor was not merely academic; the reliance on a natural source for a drug of such strategic importance was a precarious situation, especially during times of war.

The Woodward-Doering Formal Synthesis (1944)

During World War II, the urgency for a synthetic route to quinine intensified. In 1944, Robert Burns Woodward and William von Eggers Doering announced a formal total synthesis of quinine.[8] Their landmark synthesis began with 7-hydroxyisoquinoline and proceeded through a multi-step sequence to produce the intermediate quinotoxine.[7] They then cited the earlier work of Rabe and Kindler (1918), who had reported the conversion of quinotoxine back to quinine, thus completing the formal synthesis.[7][8] This was a monumental achievement that showcased the power of strategic, multi-step synthesis. However, the lack of detailed experimental procedures in Rabe's publication would later become a point of controversy.[9]

The Stork Synthesis: A Stereoselective Triumph (2001)

For decades, the Woodward-Doering synthesis remained the pinnacle of achievement in this area. However, it was not stereoselective, meaning it produced a mixture of stereoisomers that then had to be separated. In 2001, Gilbert Stork and his team announced the first fully stereoselective total synthesis of quinine.[10] This elegant synthesis started from a chiral building block and controlled the stereochemistry at each crucial step, leading directly to the desired enantiomer of quinine. Stork's work was a landmark in modern organic synthesis, demonstrating the remarkable level of control that could be achieved over complex molecular architecture.

Biosynthesis: Nature's Synthetic Strategy